Cas no 5472-41-3 (4-Amino-6-hydroxypyrazolo3,4-dpyrimidine)

4-Amino-6-hydroxypyrazolo[3,4-d]pyrimidine is a heterocyclic compound featuring a fused pyrazolo-pyrimidine core with amino and hydroxyl functional groups. This structure imparts versatile reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its electron-rich aromatic system facilitates selective modifications, enabling the development of biologically active derivatives. The compound’s stability under standard conditions and compatibility with common organic solvents enhance its utility in multistep synthetic routes. Researchers leverage its scaffold for designing kinase inhibitors, nucleoside analogs, and other therapeutic agents due to its ability to mimic purine bases. Its well-defined crystalline form ensures consistent purity for reproducible results in industrial and academic applications.
4-Amino-6-hydroxypyrazolo3,4-dpyrimidine structure
5472-41-3 structure
Product Name:4-Amino-6-hydroxypyrazolo3,4-dpyrimidine
CAS No:5472-41-3
MF:C5H5N5O
MW:151.126099348068
MDL:MFCD00005689
CID:85379
PubChem ID:135431341
Update Time:2025-10-30

4-Amino-6-hydroxypyrazolo3,4-dpyrimidine Chemical and Physical Properties

Names and Identifiers

    • 4-Amino-6-hydroxypyrazolo[3,4-d]pyrimidine
    • 4-Aminopyrazolo[3,4-d]pyrimidine-6-ol
    • 4-aminopyrazolo(3,4-d)pyrimidin-6-ol
    • 4-amino-1,2-dihydropyrazolo[3,4-d]pyrimidin-6-one
    • 4-AMINO-1H-PYRAZOLO[3,4-D]PYRIMIDIN-6(7H)-ONE
    • 4-Amino-1H-pyrazolo[3,4-d]pyrimidin-6-ol
    • NS00033186
    • NSC 28415
    • 4-Aminopyrazolo[3,4-d]pyrimidin-6(1H,7H)-one
    • 4-Amino-7-hydroxypyrazolo[3,4-d]pyrimidine
    • 5472-41-3
    • 4-Amino-1H-pyrazolo[3,4-d]pyrimidin-6-ol, AldrichCPR
    • 6H-Pyrazolo[3,4-d]pyrimidin-6-one, 4-amino-1,5-dihydro-
    • SCHEMBL95393
    • AS-36010
    • NSC28415
    • SCHEMBL4750979
    • 4-AMINO-6-HYDROXYPYRAZOLO-(3,4-d)PYRIMIDINE
    • KTQYLKORCCNJTQ-UHFFFAOYSA-N
    • DTXSID10203186
    • AKOS005255048
    • J-514297
    • EINECS 226-811-1
    • MFCD00005689
    • Oprea1_561915
    • CS-0067372
    • 4-Amino-1,7-dihydro-6H-pyrazolo[3,4-d]pyrimidin-6-one
    • FT-0617541
    • 4-amino-1H-pyrazolo[4,3-e]pyrimidin-6-ol
    • 4-Amino-1,7-dihydro-6H-pyrazolo[3,4-d]pyrimidin-6-one #
    • 4-Amino-5H-pyrazolo[3,4-d]pyrimidin-6(7H)-one
    • 4-amino-1,5-dihydropyrazolo[3,4-d]pyrimidin-6-one
    • NSC-28415
    • 4-Amino-6-hydroxy-1H-pyrazolo[3,4-d]pyrimidine
    • SCHEMBL12310589
    • BP-13135
    • 4-amino-6-hydroxypyrazolo[3,4- d]pyrimidine
    • DB-052639
    • A2699
    • 4-AMINO-1H,2H-PYRAZOLO[3,4-D]PYRIMIDIN-6-ONE
    • 4-amino-2H,7H-pyrazolo[3,4-d]pyrimidin-6-one
    • 4-amino-6-hydroxypyrazolo(3,4-d)pyrimidine
    • 4-Amino-6-hydroxypyrazolo3,4-dpyrimidine
    • MDL: MFCD00005689
    • Inchi: 1S/C5H5N5O/c6-3-2-1-7-10-4(2)9-5(11)8-3/h1H,(H4,6,7,8,9,10,11)
    • InChI Key: KTQYLKORCCNJTQ-UHFFFAOYSA-N
    • SMILES: O=C1N=C2C(C=NN2)=C(N)N1
    • BRN: 152192

Computed Properties

  • Exact Mass: 151.04900
  • Monoisotopic Mass: 151.049
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 313
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 25
  • XLogP3: -1.2
  • Topological Polar Surface Area: 91.9A^2

Experimental Properties

  • Color/Form: Not determined
  • Density: 1.4456 (rough estimate)
  • Melting Point: 320 °C
  • Boiling Point: 273.11°C (rough estimate)
  • Flash Point: 166.6 °C
  • Refractive Index: 1.9000 (estimate)
  • PSA: 100.71000
  • LogP: 0.22190
  • λmax: 250nm(H2O)(lit.)
  • Solubility: Not determined

4-Amino-6-hydroxypyrazolo3,4-dpyrimidine Security Information

  • Hazard Category Code: 25
  • Safety Instruction: S24/25
  • Hazardous Material Identification: T
  • Safety Term:S24/25

4-Amino-6-hydroxypyrazolo3,4-dpyrimidine Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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4-Amino-6-hydroxypyrazolo3,4-dpyrimidine Related Literature

Additional information on 4-Amino-6-hydroxypyrazolo3,4-dpyrimidine

Introduction to 4-Amino-6-hydroxypyrazolo[3,4-d]pyrimidine (CAS No. 5472-41-3)

4-Amino-6-hydroxypyrazolo[3,4-d]pyrimidine, identified by its Chemical Abstracts Service (CAS) number 5472-41-3, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This bicyclic structure, featuring a pyrazole ring fused with a pyrimidine moiety, serves as a versatile scaffold for the development of bioactive molecules. The presence of both an amino group and a hydroxyl group on the pyrimidine ring enhances its reactivity, making it a valuable precursor in synthetic chemistry and drug discovery.

The pyrazolo[3,4-d]pyrimidine core is known for its broad spectrum of biological activities, including antiviral, anticancer, and antimicrobial properties. Researchers have leveraged this scaffold to design molecules that interact with various biological targets, such as enzymes and receptors. The structural features of 4-amino-6-hydroxypyrazolo[3,4-d]pyrimidine make it particularly interesting for modulating pathways involved in diseases like cancer and inflammation.

In recent years, advancements in computational chemistry and high-throughput screening have accelerated the discovery of novel derivatives of this compound. The amino and hydroxyl functional groups provide multiple sites for chemical modification, allowing researchers to fine-tune the pharmacological properties of the molecule. For instance, substituting the amino group with various alkyl or aryl groups can alter the solubility and binding affinity of the compound to its target.

One of the most compelling aspects of 4-amino-6-hydroxypyrazolo[3,4-d]pyrimidine is its potential in oncology research. Studies have demonstrated that derivatives of this scaffold can inhibit kinases and other enzymes involved in tumor growth and progression. The hydroxyl group, in particular, has been shown to enhance binding interactions with certain protein targets, leading to increased efficacy. Recent preclinical trials have highlighted the promise of these derivatives as candidates for further development into therapeutic agents.

The synthesis of 4-amino-6-hydroxypyrazolo[3,4-d]pyrimidine itself is a testament to the ingenuity of modern synthetic methods. Traditional approaches often involve multi-step reactions starting from readily available precursors. However, recent innovations in catalytic processes have enabled more efficient and scalable synthesis routes. These advancements not only reduce the cost of production but also minimize waste generation, aligning with principles of green chemistry.

The pharmacokinetic properties of 4-amino-6-hydroxypyrazolo[3,4-d]pyrimidine derivatives are another area of active investigation. Researchers are exploring ways to improve oral bioavailability and target specificity by optimizing molecular structure. For example, incorporating fluorine atoms or other electronegative elements can enhance metabolic stability while maintaining biological activity.

In conclusion, 4-amino-6-hydroxypyrazolo[3,4-d]pyrimidine (CAS No. 5472-41-3) represents a promising scaffold for drug discovery with significant potential in addressing various diseases. Its unique structural features and reactivity make it an attractive candidate for further exploration by medicinal chemists and biologists alike. As research continues to uncover new applications for this compound and its derivatives, it is likely to remain a cornerstone in pharmaceutical development for years to come.

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